Cas no 875290-71-4 (2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)-)

2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)- structure
875290-71-4 structure
Product Name:2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)-
CAS No:875290-71-4
MF:C15H22O3
MW:250.333384990692
CID:5597196
Update Time:2023-08-23

2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)- Chemical and Physical Properties

Names and Identifiers

    • (1S,7R,8aS)-7-[(1R)-1,2-Dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-2(1H)-naphthalenone
    • 2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)-
    • Inchi: 1S/C15H22O3/c1-10-13(17)7-6-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h4,6-7,10,12,16,18H,5,8-9H2,1-3H3/t10-,12-,14+,15+/m1/s1
    • InChI Key: NBSVVLFADNHDAW-DWZYQQQCSA-N
    • SMILES: O=C1C=CC2=CC[C@@]([H])([C@@](CO)(C)O)C[C@]2([C@@H]1C)C

2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)- Production Method

Production Method 1

Reaction Conditions
1.1R:NaBH4, R:CeCl3, S:EtOH, 1 h, rt
2.1R:p-O2NC6H4CO2H, R:PPh3, R:EtO2CN=NCO2Et, S:PhMe, 15 min, -30°C; 1 h, -30°C
2.2R:KOH, S:H2O, S:MeOH, 12 h, rt
3.1S:H2O, 3 d, 30°C, pH 7.0
Reference
Biotransformation of citrus aromatics nootkatone and valencene by microorganisms
By Furusawa, Mai et al, Chemical & Pharmaceutical Bulletin, 2005, 53(11), 1423-1429

Production Method 2

Reaction Conditions
1.114 d, rt
2.1R:NaBH4, R:CeCl3
3.1R:p-O2NC6H4CO2H, R:PPh3, R:EtO2CN=NCO2Et
4.15 d, rt
Reference
Modification of valencene by bio- and chemical transformation
By Asakawa, Yoshinori et al, Natural Product Communications, 2013, 8(7), 859-862

Production Method 3

Reaction Conditions
1.1S:H2O, 5 d, 30°C, pH 7.0
Reference
Biotransformation of citrus aromatics nootkatone and valencene by microorganisms
By Furusawa, Mai et al, Chemical & Pharmaceutical Bulletin, 2005, 53(11), 1423-1429

Production Method 4

Reaction Conditions
1.114 d, rt
2.1R:NaBH4, R:CeCl3
3.15 d, rt
Reference
Modification of valencene by bio- and chemical transformation
By Asakawa, Yoshinori et al, Natural Product Communications, 2013, 8(7), 859-862

Production Method 5

Reaction Conditions
1.1R:NaBH4, R:CeCl3, S:EtOH, 1 h, rt
2.1S:H2O, 5 d, 30°C, pH 7.0
Reference
Biotransformation of citrus aromatics nootkatone and valencene by microorganisms
By Furusawa, Mai et al, Chemical & Pharmaceutical Bulletin, 2005, 53(11), 1423-1429

2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)- Raw materials

2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)- Preparation Products

2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)- Related Literature

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